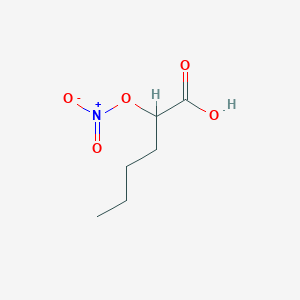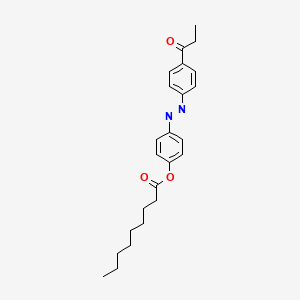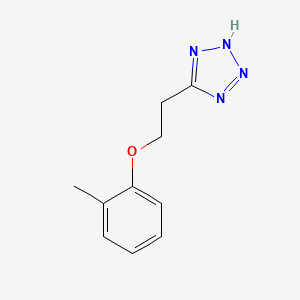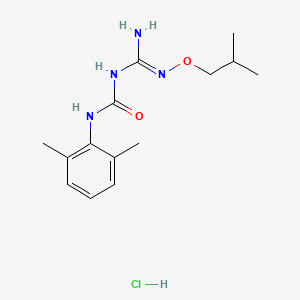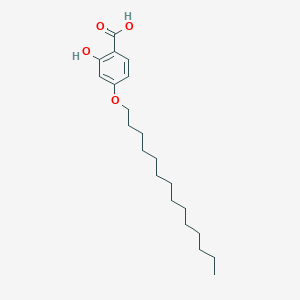
2-Hydroxy-4-(tetradecyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(tetradecyloxy)benzoic acid is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and a tetradecyloxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(tetradecyloxy)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with tetradecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(tetradecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-keto-4-(tetradecyloxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(tetradecyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(tetradecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its unique structural properties.
Industry: Used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(tetradecyloxy)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetradecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-4-(tetradecyloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives:
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
3-Hydroxybenzoic acid: Studied for its potential antioxidant properties.
Propiedades
Número CAS |
79451-38-0 |
|---|---|
Fórmula molecular |
C21H34O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-hydroxy-4-tetradecoxybenzoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-18-14-15-19(21(23)24)20(22)17-18/h14-15,17,22H,2-13,16H2,1H3,(H,23,24) |
Clave InChI |
JFLFDWCBMXOWHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
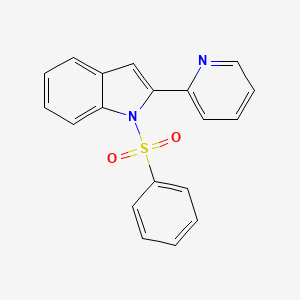

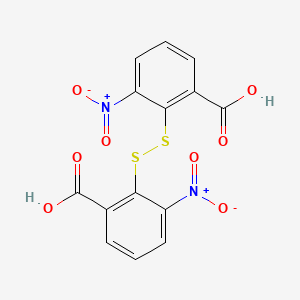

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
